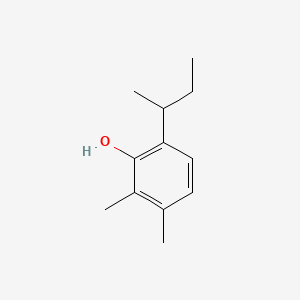

6-(Butan-2-yl)-2,3-dimethylphenol

Description

2,3-Dimethylphenol (CAS 526-75-0), also known as 2,3-xylenol or 3-hydroxy-o-xylene, is an organic compound with the molecular formula C₈H₁₀O. It features two methyl groups at the 2- and 3-positions of the phenolic ring. This compound is widely utilized in organic synthesis, particularly as a precursor for polymers, antioxidants, and flame retardants . Its applications extend to industrial processes, such as hardening furane resins and serving as a detergent additive .

Properties

CAS No. |

101465-44-5 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.275 |

IUPAC Name |

6-butan-2-yl-2,3-dimethylphenol |

InChI |

InChI=1S/C12H18O/c1-5-8(2)11-7-6-9(3)10(4)12(11)13/h6-8,13H,5H2,1-4H3 |

InChI Key |

HGLOZSBFNCQBLW-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=C(C(=C(C=C1)C)C)O |

Synonyms |

sec-butylxylenol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Isomeric Dimethylphenols

Dimethylphenol isomers differ in methyl group positions, significantly affecting their physical, chemical, and functional properties. Below is a comparative analysis based on available evidence:

Table 1: Comparison of Dimethylphenol Isomers

Key Findings :

- Reactivity: The ortho-methyl groups in 2,3-dimethylphenol sterically hinder electrophilic substitution reactions compared to para-substituted isomers like 2,5-dimethylphenol, which exhibit higher reactivity in acylation and alkylation .

Substituted Phenols

4-tert-Butylphenol (CAS 98-54-4)

- Structure: A phenol derivative with a tert-butyl group at the 4-position.

- Applications : Used in surfactants, lubricants, and polymer stabilizers .

- Comparison: The bulky tert-butyl group enhances thermal stability but reduces solubility in polar solvents compared to 2,3-dimethylphenol.

2-Methylphenol (o-Cresol, CAS 95-48-7)

- Comparison: Monomethyl substitution results in lower boiling point (191°C vs. 221°C for 2,3-dimethylphenol) and higher volatility. o-Cresol is more reactive in sulfonation and nitration due to reduced steric effects .

Research Insights and Industrial Relevance

Analytical Detection

2,3-Dimethylphenol and its isomers were analyzed using high-performance liquid chromatography coupled with Fourier-transform infrared spectroscopy (HPLC-FTIR). This method confirmed the high purity (>99.9%) of commercial 2,3-dimethylphenol, critical for specialized synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.